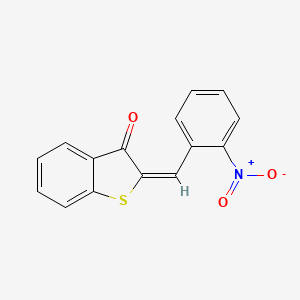

![molecular formula C21H25N5O B5509454 3,4,7-三甲基-2-{[4-(2-嘧啶基)-1,4-二氮杂环戊烷-1-基]羰基}-1H-吲哚](/img/structure/B5509454.png)

3,4,7-三甲基-2-{[4-(2-嘧啶基)-1,4-二氮杂环戊烷-1-基]羰基}-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex indole derivatives, including compounds similar to "3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole," often involves multi-step reactions, cyclization techniques, and sometimes the incorporation of diazepine units. For instance, the formation of diazepine[1,4] derivatives with indoline and maleimide nuclei annelated has been achieved through the cyclization of substituted maleimides under acidic conditions, showcasing the versatility in creating intricate heterocyclic frameworks (Lakatosh, Preobrazhenskaya, & Luzikov, 2003). Similarly, the rearrangement of pyrimido- and diazepino-[1,2-a]indoles into benzodiazocines and benzodiazonines demonstrates the complex transformation capabilities of indole derivatives under specific conditions (Cliffe, Heatherington, & White, 1991).

Molecular Structure Analysis

The molecular structure of compounds like "3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole" is characterized by the presence of indole, diazepane, and pyrimidinyl groups, which contribute to its complex chemical behavior. The crystal structure analysis of closely related compounds reveals intricate molecular arrangements and interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the stability and reactivity of these molecules (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

Indole derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential for functionalization. For example, the Rh(III)-catalyzed annulation of indoles with diazo compounds to access pyrimido[1,6-a]indole-1(2H)-ones showcases the ability to insert carbenoid species into C-H bonds, demonstrating the synthetic versatility of these compounds (Chen, Hu, Bai, Deng, Jiang, & Zeng, 2016). Furthermore, the conversion of tetrahydro-γ-carbolines into hexahydro[1,2]diazepino[5,4-b]indoles via ylide intermediates illustrates the potential for complex transformations within the indole framework (Tamura, Tsubouchi, Morita, Ikeda, Ikeda, & Kido, 1983).

科学研究应用

吲哚衍生物的区域选择性合成和功能化

研究人员已经开发出利用嘧啶基辅助的铑催化的 CH 活化和 CN 键形成的吲哚-3-羧酸酯区域选择性合成方法。该方法展示了良好的官能团耐受性和可扩展性。产物中的嘧啶导向基团使得吲哚的 C-7 进一步功能化具有高效策略。该方法通过去除嘧啶部分提供了各种游离 NH 吲哚的途径,突出了其在创建结构多样化的吲哚基分子的效用 (Jiang 等人,2016)。

取代的吲哚嗪和吲哚的合成

另一项研究描述了使用(三甲基甲硅烷基)重氮甲烷从简单的芳香族前体温和合成取代的吲哚嗪和吲哚。该方法延伸到由 2-氨基苯甲醛合成吲哚,展示了一种从易得材料构建吲哚骨架的方法 (Zhu 等人,2008)。

环化和重排反应

对吲哚衍生物的环化和重排反应的研究导致了三环-2-氨基吲哚和其他复杂结构的合成。这些反应在构建新型吲哚基支架中发挥着至关重要的作用,有助于开发新的治疗剂和材料 (Mora 等人,2001)。

钴催化的功能化

由钴配合物催化的 N-(嘧啶-2-基)吲哚的功能化强调了配体控制在实现吲哚衍生物区域选择性改性中的重要性。这项研究说明了金属催化反应在设计具有特定官能团的吲哚化合物中的多功能性,这对于药物应用至关重要 (Kuvshinova 等人,2018)。

位点选择性功能化

在铑 (III) 催化下,吲哚啉与邻氨基苯甲酸的位点选择性功能化突出了实现 C7-胺化吲哚啉衍生物的策略。这种方法强调了定向 C-H 官能化在获得具有复杂功能的吲哚衍生物中的重要性,这对于合成生物学相关分子至关重要 (Mishra 等人,2017)。

作用机制

未来方向

属性

IUPAC Name |

(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-(3,4,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c1-14-6-7-15(2)18-17(14)16(3)19(24-18)20(27)25-10-5-11-26(13-12-25)21-22-8-4-9-23-21/h4,6-9,24H,5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYKBJBQTNJDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C(=O)N3CCCN(CC3)C4=NC=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)